![molecular formula C42H24F39P B12574217 Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- CAS No. 195324-93-7](/img/structure/B12574217.png)
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is a specialized organophosphorus compound. It is characterized by the presence of three phenyl groups, each substituted with a tridecafluorooctyl chain. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- typically involves the reaction of a tridecafluorooctyl-substituted phenyl halide with a phosphine reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often catalyzed by a base such as potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are often used under anhydrous conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the nucleophile, various substituted phosphines can be obtained.
Wissenschaftliche Forschungsanwendungen
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is used in several scientific research applications:
Wirkmechanismus
The mechanism by which phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The fluorinated chains enhance the solubility and stability of these complexes in organic solvents, making them highly effective in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-: This compound has longer fluorinated chains, which can further enhance its chemical resistance and stability.
Phosphine, tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-: A positional isomer with similar properties but potentially different reactivity due to the position of the substituents.
Uniqueness
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is unique due to its specific substitution pattern and the length of its fluorinated chains. These features provide a balance between solubility, stability, and reactivity, making it particularly useful in specialized applications .
Eigenschaften
CAS-Nummer |
195324-93-7 |
|---|---|
Molekularformel |
C42H24F39P |
Molekulargewicht |
1300.5 g/mol |
IUPAC-Name |
tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane |
InChI |
InChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)13-10-19-4-1-7-22(16-19)82(23-8-2-5-20(17-23)11-14-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-9-3-6-21(18-24)12-15-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-9,16-18H,10-15H2 |
InChI-Schlüssel |
PCEJVQNZONSMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)


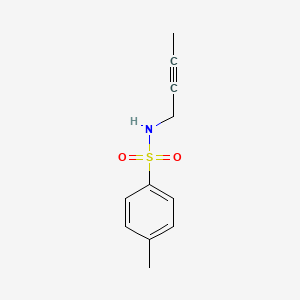
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
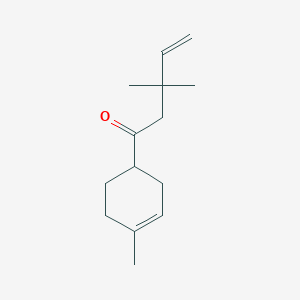
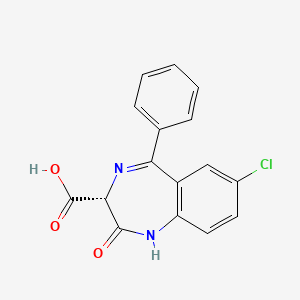
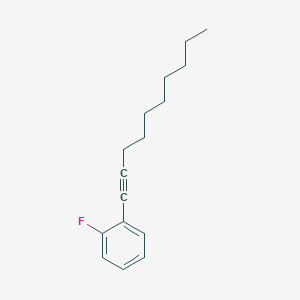
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
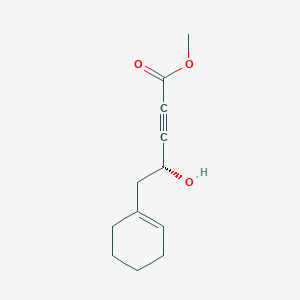
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
